N-(2-methoxyphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide
Description
This compound features a complex tricyclic scaffold incorporating 6,10-dithia-1,8,13-triaza heteroatom systems, a 2-methoxyphenyl carboxamide group, and a 2-oxochromen-3-yl (coumarin-derived) substituent.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O5S2/c1-13-20-23(37-21(13)22(31)27-16-8-4-6-10-19(16)34-2)28-26-30(24(20)32)29-17(12-36-26)15-11-14-7-3-5-9-18(14)35-25(15)33/h3-11H,12H2,1-2H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGLGMZVMBPCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC5=CC=CC=C5OC4=O)C(=O)NC6=CC=CC=C6OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide typically involves multicomponent reactions. One common approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile, followed by the formation of the thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine core in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common organic synthesis techniques suggest that large-scale production would involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups .
Scientific Research Applications
N-(2-methoxyphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
- Structural Differences :
- Substituents : Replaces the coumarin group with a benzyl moiety and features a 2,4-dimethoxyphenyl carboxamide (vs. 2-methoxyphenyl in the target compound).
- Heteroatoms : Contains 1,6,8-triaza atoms (vs. 6,10-dithia-1,8,13-triaza), altering electronic and steric profiles.
- Ring System : Retains a tricyclic framework but with a pentaene system (vs. tetraene in the target compound) .
- Additional methoxy substituents could modulate solubility and metabolic stability.
AZ331 and AZ257 (Dihydropyridine Derivatives)
- Structural Differences :
- Implications :
- The absence of a tricyclic system may reduce rigidity and binding specificity compared to the target compound.
- Thioether groups in AZ257/AZ331 might confer redox activity or metal-binding capacity, differing from the dithia-triaza system in the target compound.
1,3,5-Oxadiazine Derivatives
- Structural Differences :
- Implications :
- The oxadiazine core may increase polarity, reducing bioavailability compared to the target compound’s lipophilic dithia-triaza system.
Key Comparative Data
Methodological Considerations for Comparison
- Similarity Metrics : Structural similarity assessments (e.g., Tanimoto coefficients) must account for heteroatom arrangements and ring systems, as small differences can drastically alter bioactivity .
- Synthetic Challenges : The target compound’s dithia-triaza tricyclic system likely requires specialized dehydrosulfurization or cyclization techniques, akin to methods in but with higher complexity.
- Spectroscopic Analysis : NMR and X-ray crystallography (using programs like SHELX ) would be critical for confirming the tricyclic conformation and substituent orientations.
Biological Activity
N-(2-methoxyphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide is a complex organic compound that falls within the category of chromenones and triazatricyclo compounds. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₁₈N₂O₇S₂ |
| Molecular Weight | 398.49 g/mol |
Antimicrobial Properties
Research has demonstrated that compounds similar to N-(2-methoxyphenyl)-4-methyl-2-oxo derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related chromenone derivatives possess antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often lower than those of standard antibiotics like ampicillin .
Antioxidant Activity
The antioxidant potential of this compound is attributed to its ability to scavenge free radicals. The presence of hydroxy and methoxy groups enhances its electron-donating capacity, which is crucial in reducing oxidative stress in biological systems.
Anti-inflammatory Effects
In vitro studies indicate that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . The mechanism involves modulation of signaling pathways associated with inflammation.
The biological activity of N-(2-methoxyphenyl)-4-methyl-2-oxo compounds can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites.
- Free Radical Scavenging : Hydroxy and methoxy groups contribute to its antioxidant capabilities.
- Signal Modulation : Interaction with receptors and signaling molecules can alter cellular responses.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several chromenone derivatives against a range of bacterial strains. The results indicated that certain derivatives exhibited MIC values as low as 0.004 mg/mL against Enterobacter cloacae, highlighting their potential as effective antimicrobial agents .
Study 2: Antioxidant Activity Assessment
Another research explored the antioxidant properties of chromenone derivatives through DPPH radical scavenging assays. Compounds were found to significantly reduce DPPH levels compared to control groups, suggesting robust antioxidant activity .
Study 3: In Silico Analysis
Molecular docking studies have been conducted to predict the binding affinity of N-(2-methoxyphenyl)-4-methyl compounds with target proteins involved in inflammation and bacterial resistance mechanisms. These studies revealed strong interactions through hydrogen bonds and hydrophobic contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
